molecular formula C13H28ClNO4 B2721315 1-[Bis(2-hydroxyethyl)amino]-3-[(2-methylcyclopentyl)oxy]propan-2-OL hydrochloride CAS No. 1217850-11-7

1-[Bis(2-hydroxyethyl)amino]-3-[(2-methylcyclopentyl)oxy]propan-2-OL hydrochloride

Cat. No.: B2721315
CAS No.: 1217850-11-7
M. Wt: 297.82
InChI Key: DFHJFPHMTHTKSZ-UHFFFAOYSA-N
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Description

2,2’-((2-Hydroxy-3-((2-methylcyclopentyl)oxy)propyl)azanediyl)diethanol hydrochloride is a versatile chemical compound used in various scientific research fields. Its unique properties make it valuable for applications in drug development, nanotechnology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((2-Hydroxy-3-((2-methylcyclopentyl)oxy)propyl)azanediyl)diethanol hydrochloride involves multiple steps. The starting materials typically include 2-hydroxy-3-methyl-2-cyclopentene-1-one and other reagents. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactors and continuous monitoring of reaction conditions to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2,2’-((2-Hydroxy-3-((2-methylcyclopentyl)oxy)propyl)azanediyl)diethanol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different derivatives that can be further utilized in various applications .

Scientific Research Applications

2,2’-((2-Hydroxy-3-((2-methylcyclopentyl)oxy)propyl)azanediyl)diethanol hydrochloride has numerous scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in studies related to cellular processes and molecular interactions.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of 2,2’-((2-Hydroxy-3-((2-methylcyclopentyl)oxy)propyl)azanediyl)diethanol hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, making the compound valuable for research in drug development and other fields.

Comparison with Similar Compounds

Similar Compounds

  • (2-hydroxy-3-(methacryloyloxy)propyl 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylate)
  • (((7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methyl)azanediyl)bis(2-hydroxypropane-3,1-diyl)bis(2-methylacrylate)

Uniqueness

Compared to similar compounds, 2,2’-((2-Hydroxy-3-((2-methylcyclopentyl)oxy)propyl)azanediyl)diethanol hydrochloride stands out due to its unique molecular structure and versatile applications. Its ability to undergo various chemical reactions and its potential in multiple research fields make it a valuable compound for scientific exploration.

Biological Activity

1-[Bis(2-hydroxyethyl)amino]-3-[(2-methylcyclopentyl)oxy]propan-2-OL hydrochloride, also known by its CAS number 1217850-11-7, is a chemical compound with diverse applications in biological and medicinal research. Its unique structure allows it to interact with various biological pathways, making it a compound of interest in pharmacological studies.

Chemical Structure and Properties

The compound features a central nitrogen atom connected to two hydroxyethyl groups and a cyclopentyl ether moiety. This structure contributes to its solubility and potential interaction with biological membranes.

PropertyValue
Molecular Weight 297.82 g/mol
CAS Number 1217850-11-7
IUPAC Name This compound
Solubility Soluble in water

The biological activity of this compound is primarily attributed to its ability to interact with cellular receptors and enzymes. Research indicates that it may influence signaling pathways related to cell survival, apoptosis, and inflammation. The compound's hydroxyl groups enhance its ability to form hydrogen bonds, facilitating interactions with protein targets.

Pharmacological Effects

This compound has been investigated for various pharmacological effects:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells.
  • Neuroprotective Effects : Studies suggest that it may protect neuronal cells from apoptosis induced by various stressors, potentially useful in neurodegenerative disease research.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory conditions.

Case Studies

Several studies have explored the biological effects of this compound:

  • Neuroprotection Study :
    • In a study involving neuronal cell lines, treatment with the compound resulted in a significant reduction in cell death induced by oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Inflammation Model :
    • In an experimental model of inflammation, administration of the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) when compared to untreated controls. This suggests its potential utility in inflammatory diseases.
  • Cell Viability Assays :
    • Various assays demonstrated that the compound enhances cell viability under stress conditions, supporting its role as a protective agent against cellular damage.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameAntioxidant ActivityNeuroprotective EffectsAnti-inflammatory Effects
1-[Bis(2-hydroxyethyl)amino]-3-(Cyclopentyl)HighSignificantModerate
1-(Hydroxyethyl)-3-(Cyclohexyl)ModerateLowHigh
1-(Hydroxypropyl)-3-(Cyclobutyl)LowModerateLow

Properties

IUPAC Name

1-[bis(2-hydroxyethyl)amino]-3-(2-methylcyclopentyl)oxypropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO4.ClH/c1-11-3-2-4-13(11)18-10-12(17)9-14(5-7-15)6-8-16;/h11-13,15-17H,2-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHJFPHMTHTKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1OCC(CN(CCO)CCO)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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